1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Description
1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-19-11(13(14,15)16)7-9(18-19)12(20)17-8-5-3-4-6-10(8)21-2/h3-7H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRHIGGFSRYYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2SC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of an appropriate alkyne with a hydrazine derivative.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methylsulfanyl group:
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Chemical Reactions Analysis
1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The pyrazole ring can undergo cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-[2-(methylsulfanyl)benzyl]amino-3-phenyl-1,3-dihydro-2H-indol-2-one: This compound also contains a methylsulfanyl group and a carboxamide group but has a different core structure.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have a similar pyrazole core but differ in the substitution pattern and the presence of a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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